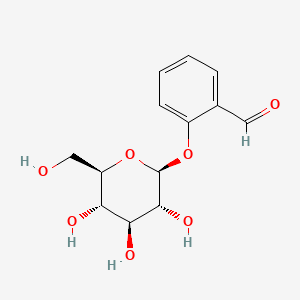
Hélicine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Helicin has a wide range of applications in scientific research:
Chemistry: Helicin is used as a precursor for the synthesis of various organic compounds. It is also used in studies involving glucoside chemistry.
Biology: Helicin is studied for its role in plant metabolism and its potential biological activities.
Medicine: Helicin has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Helicin is used in the production of various pharmaceuticals and as a biochemical reagent in research
Mécanisme D'action
L’hélicine exerce ses effets par le biais de diverses cibles moléculaires et voies. Le principal mécanisme implique l’interaction avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques. Par exemple, l’this compound peut inhiber certaines enzymes impliquées dans les voies inflammatoires, ce qui conduit à ses effets anti-inflammatoires. De plus, l’activité antimicrobienne de l’this compound est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber des enzymes bactériennes essentielles .
Analyse Biochimique
Biochemical Properties
Helicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and enzymatic processes .
Cellular Effects
Helicin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Helicin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Helicin change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Helicin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Helicin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Helicin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Helicin and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’hélicine peut être synthétisée par oxydation de la salicine. Le processus implique la conversion du groupe hydroxyle benzylique de la salicine en groupe aldéhyde, formant l’this compound . Cette réaction nécessite généralement un oxydant et des conditions de réaction spécifiques pour assurer l’oxydation sélective du groupe hydroxyle.
Méthodes de production industrielle : La production industrielle de l’this compound implique l’extraction à partir de sources végétales, en particulier celles de la famille des Rosacées. Le processus d’extraction comprend l’isolement de la salicine, suivi de son oxydation en this compound. Le processus peut impliquer diverses étapes de purification pour obtenir l’this compound sous sa forme pure .
Types de réactions :
Oxydation : L’this compound peut subir une oxydation supplémentaire pour former divers dérivés.
Réduction : Le groupe aldéhyde de l’this compound peut être réduit pour former des dérivés alcooliques.
Substitution : L’this compound peut participer à des réactions de substitution où la partie glucoside peut être remplacée par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.
Réactifs de substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés :
Produits d’oxydation : Divers acides carboxyliques et autres dérivés oxydés.
Produits de réduction : Dérivés alcooliques de l’this compound.
Produits de substitution : Dérivés de glucosides avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : L’this compound est utilisée comme précurseur pour la synthèse de divers composés organiques. Elle est également utilisée dans des études impliquant la chimie des glucosides.
Biologie : L’this compound est étudiée pour son rôle dans le métabolisme des plantes et ses activités biologiques potentielles.
Médecine : L’this compound a été étudiée pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : L’this compound est utilisée dans la production de divers produits pharmaceutiques et comme réactif biochimique dans la recherche
Comparaison Avec Des Composés Similaires
L’hélicine est unique en raison de sa structure et de ses activités biologiques spécifiques. Les composés similaires comprennent :
Salicine : Le précurseur de l’this compound, qui possède également des propriétés anti-inflammatoires.
Salicylaldéhyde : La forme aldéhyde de la salicine, qui est un intermédiaire clé dans la synthèse de l’this compound.
Bêta-D-glucosides : Une classe de composés qui partagent la partie glucoside avec l’this compound et qui présentent diverses activités biologiques.
L’this compound se distingue par sa combinaison spécifique d’une partie glucoside et d’un groupe aldéhyde, qui lui confère des propriétés chimiques et biologiques uniques.
Propriétés
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCVIGEYGEOF-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877231 | |
| Record name | Helicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-65-5 | |
| Record name | Helicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of helicin?
A1: Helicin (2-(hydroxymethyl)phenyl-β-D-glucopyranoside) has the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol.
Q2: How does the structure of helicin influence its reactivity?
A2: Helicin’s aldehyde group significantly influences its reactivity. [] This aldehyde group can participate in competing reactions, hindering the introduction of a benzylidene protecting group at the O-4 and O-6 hydroxyl groups of the glucose moiety. []
Q3: What spectroscopic techniques are used to characterize helicin?
A3: Various techniques are employed to characterize helicin, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectrophotometry (UV-Vis), and 1H-13C Nuclear Magnetic Resonance Spectroscopy (NMR). []
Q4: Does helicin exhibit any catalytic properties?
A4: While helicin itself might not function as a catalyst, it serves as a substrate for various enzymes, particularly glycosyltransferases. [] For instance, OsSGT2 from Ornithogalum saundersiae can utilize helicin as a donor substrate, albeit with low percentage conversion, in testosterone glycodiversification reactions. []
Q5: Are there any industrial applications of helicin?
A5: Helicin, being a precursor to salicylic acid, holds potential for applications in pharmaceuticals and cosmetics. Its utilization in the production of indigo dye through enzymatic biotransformation by the BglY enzyme from Paenibacillus sp. strain C7 also presents an intriguing possibility. []
Q6: How does modifying the sugar moiety of helicin affect its activity?
A6: Replacing glucose with galactose in the beta-glycosidic linkage, forming phenyl-beta-D-galactopyranoside, abolishes the ability of the molecule to induce the syrB gene in Pseudomonas syringae pv. syringae. This highlights the importance of the glucose moiety for specific biological activities. []
Q7: Have any computational chemistry studies been performed on helicin?
A7: Yes, quantum-chemical calculations have been employed to model potential reactions of helicin with benzaldehyde dimethyl acetal and benzaldehyde. These calculations revealed that the aldehyde group in helicin’s structure leads to competing reactions, explaining the challenges in introducing a benzylidene protecting group. []
Q8: How does helicin interact with biological systems?
A10: Helicin can act as a signal molecule in certain plant-microbe interactions. For instance, it can induce the syrB gene in Pseudomonas syringae pv. syringae, a gene crucial for the production of the phytotoxin syringomycin. []
Q9: What is the potential of helicin in pharmaceutical research?
A11: Helicin derivatives, particularly its thiosemicarbazone derivatives, have shown promising results in preliminary studies for potential applications as antimicrobial and antimutagenic agents. [, ]
Q10: What analytical techniques are used to quantify helicin?
A12: High-Performance Liquid Chromatography (HPLC), often coupled with various detectors like UV or Evaporative Light Scattering Detector (ELSD), is frequently used for the separation and quantification of helicin, especially in complex plant extracts. [, ]
Q11: Are there established quality control standards for helicin?
A13: While specific quality control standards for helicin aren’t explicitly discussed, the research emphasizes the importance of standardized analytical methods for accurate quantification in plant materials and biological samples. []
Q12: Are there any sustainable practices for helicin production?
A15: Sustainable production of helicin could involve exploring biotechnological approaches like plant cell and tissue culture, as demonstrated by the attempts to produce arbutin and salicin using in vitro cultures of various plants. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


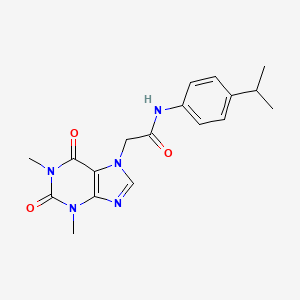
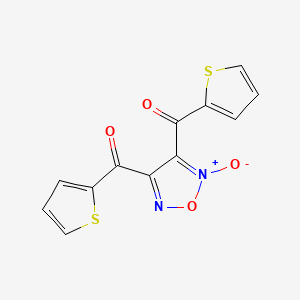

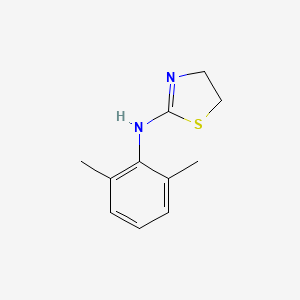

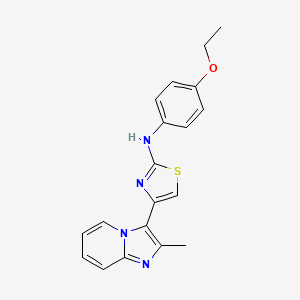
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
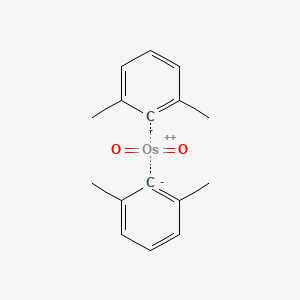

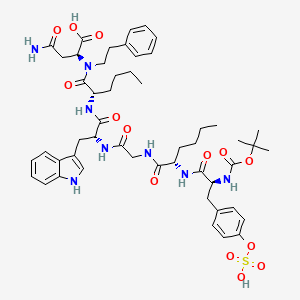
![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)
![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)


